4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol
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Overview
Description
4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18BrNO It is a brominated derivative of butanol and contains an amino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol typically involves the reaction of 2-bromophenyl ethylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-one, while reduction may produce 4-{[1-(2-Bromophenyl)ethyl]amino}butane.
Scientific Research Applications
4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol
- 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol
Uniqueness
4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and an amino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol, a compound featuring a butanol backbone with a bromophenyl substituent, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Antidepressant Effects
Preliminary studies indicate that this compound may exhibit antidepressant-like effects. Research has shown that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction suggests a potential mechanism for mood regulation and anxiety reduction.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit antimicrobial properties against various pathogens. For instance, compounds structurally similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 1 to 64 µg/mL, indicating varying degrees of effectiveness against resistant strains .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, contributing to its antidepressant and antimicrobial effects.
Comparative Analysis of Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-{[1-(3-Chlorophenyl)ethyl]amino}butan-2-ol | Chlorine substituent on phenyl ring | Potential antidepressant effects |
4-{[1-(3-Bromophenyl)ethyl]amino}butan-2-ol | Bromine substituent on phenyl ring | Antimicrobial activity against S. aureus |
4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol | Para-chloro substitution | Varying receptor interactions |
This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects of this compound and its analogs:
- Antidepressant Screening : A study assessing the antidepressant potential of various analogs found that those with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
- Antimicrobial Efficacy : Another investigation into antimicrobial properties revealed that compounds similar to this compound demonstrated potent bactericidal effects against multidrug-resistant strains, emphasizing the importance of structural modifications in enhancing efficacy .
- Mechanistic Insights : Computational studies have provided insights into how these compounds may interact at the molecular level, suggesting specific binding affinities to target receptors that mediate their pharmacological effects .
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-[1-(2-bromophenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9(15)7-8-14-10(2)11-5-3-4-6-12(11)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI Key |
UJQXHXXJUUWDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=CC=C1Br)O |
Origin of Product |
United States |
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